3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-10(11(16)17)5-9(14-15)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDPVIHHQPPLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the use of a difluorophenyl halide, which reacts with the pyrazole ring in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H8F2N2O2
- Molecular Weight : 238.19 g/mol
- CAS Number : 1152548-65-6
- Purity : Typically ≥ 95%
The compound's structure includes a carboxylic acid functional group, which is crucial for its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds, including 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, exhibit notable anti-inflammatory properties. These compounds primarily act by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | IC50 (μg/mL) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 60.56 | 62 |
| Compound B | 57.24 | 71 |
| Compound C | 69.15 | 65 |
Studies have shown that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity while minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antifungal Activity
The compound also demonstrates potential antifungal properties, particularly in the development of succinate dehydrogenase inhibitors (SDHIs), which target various fungal pathogens. The mechanism involves inhibiting mitochondrial respiration in fungi.
Table 2: Efficacy of Pyrazole Derivatives Against Fungal Pathogens
| Compound Name | Year Registered | Target Pathogen | Efficacy |
|---|---|---|---|
| Isopyrazam | 2010 | Zymoseptoria tritici | High |
| Sedaxane | 2011 | Alternaria spp. | Moderate |
| Bixafen | 2011 | Fusarium spp. | High |
| Fluxapyroxad | 2011 | Septoria spp. | High |
| Benzovindiflupyr | 2012 | Botrytis cinerea | Moderate |
Research indicates that derivatives of this compound can exhibit antifungal activities superior to established fungicides like boscalid . For instance, certain derivatives showed up to 72% inhibition against specific phytopathogenic fungi at concentrations as low as 10 μM.
Study on Antifungal Activity
A comprehensive evaluation was performed on various pyrazole derivatives against common agricultural pathogens. The results indicated that compounds derived from this compound exhibited superior fungicidal activity compared to traditional fungicides .
Investigation into Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of pyrazole derivatives, demonstrating that specific modifications could lead to compounds with enhanced selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects typically associated with NSAIDs .
Mechanism of Action
The mechanism of action of 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activities. The carboxylic acid group plays a crucial role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
The unique positioning of the difluorophenyl group in 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid imparts distinct chemical and biological properties compared to its analogs. This positioning affects the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research and industrial applications.
Biological Activity
3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
Molecular Structure:
- Molecular Formula: C10H8F2N2O2
- Molecular Weight: 224.18 g/mol
- IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H8F2N2O2 |
| Molecular Weight | 224.18 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with 2,5-difluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent and requires purification steps such as recrystallization or chromatography to isolate the final product.
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit notable anticancer activities. Studies have shown that 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo models, suggesting their potential as therapeutic agents against multiple cancer types .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Specifically, studies indicate that certain derivatives can reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit COX enzymes and other targets involved in inflammatory pathways.
- Cellular Pathways: It modulates signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
-
Study on Anticancer Activity:
- A series of pyrazole derivatives were synthesized and tested against various cancer cell lines.
- Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells.
-
Anti-inflammatory Assays:
- Compounds were tested for their ability to inhibit COX enzymes.
- One derivative exhibited higher selectivity towards COX-1 compared to COX-2, indicating potential for reduced side effects associated with selective COX inhibitors.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with arylhydrazines, followed by hydrolysis to yield the carboxylic acid moiety. For example, similar pyrazole-carboxylic acids have been synthesized using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine under reflux conditions, followed by basic hydrolysis . Alternative routes may involve Suzuki-Miyaura coupling to introduce the 2,5-difluorophenyl group to the pyrazole core, as seen in related TRK kinase inhibitors . Purification typically involves column chromatography or recrystallization.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : The ¹H NMR spectrum should show characteristic peaks for the methyl group (~δ 3.8 ppm for N-CH₃), aromatic protons from the difluorophenyl ring (δ 6.8–7.5 ppm), and carboxylic acid protons (broad, δ ~12–13 ppm if unexchanged).
- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch.
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement ) resolves bond angles and torsional strain, particularly for the pyrazole-difluorophenyl linkage. Computational methods (DFT) can validate spectral data .
Q. What are the best practices for handling and storing this compound?
Store under inert gas (argon/nitrogen) in sealed containers at 2–8°C to prevent hydrolysis of the carboxylic acid group. Use desiccants to mitigate moisture absorption. Safety protocols include wearing nitrile gloves and working in a fume hood, as limited toxicological data are available .
Advanced Research Questions
Q. How can bioisosteric replacements of the pyrazole ring enhance selectivity against cysteine proteases?
Replace the pyrazole core with 7-chloroquinoline or 1H-indole-5-carboxylic acid to modulate steric and electronic interactions with protease active sites. For example, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid derivatives show improved affinity for cathepsin L (CatL) by occupying the S1′ subsite . Structure-activity relationship (SAR) studies should evaluate substitutions at the 3-position of the pyrazole for optimal hydrogen bonding with catalytic residues.
Q. What strategies resolve contradictions between computational enzyme inhibition predictions and experimental IC₅₀ values?
- Molecular docking : Use software like AutoDock Vina to assess binding poses, but validate with molecular dynamics (MD) simulations to account for protein flexibility.
- Assay conditions : Adjust buffer pH (e.g., pH 5.5 for lysosomal proteases) and pre-incubation time to match physiological environments. Contradictions may arise from off-target effects or aggregation, which can be tested via counter-screening .
Q. How is the SHELX software suite applied in crystallographic refinement for this compound?
- Data collection : Use high-resolution (<1.2 Å) X-ray data to resolve fluorine atoms.
- Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (fluorine, nitrogen) and applies restraints for the carboxylic acid group. Twinning (common in polar space groups) is addressed using SHELXD for structure solution .
Q. What in vitro assays are suitable for evaluating TRK kinase inhibition?
- Biochemical assays : Measure kinase activity via ADP-Glo™ or fluorescence polarization using purified TRK kinase domains.
- Cell-based assays : Use Ba/F3 cells engineered to express TRK fusion proteins, assessing proliferation inhibition via MTT assays. IC₅₀ values correlate with compound stability in cell media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
